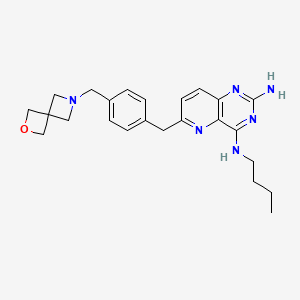
Ac-VRPR-AMC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-Valine-Arginine-Proline-Arginine-7-amido-4-methylcoumarin (Ac-VRPR-AMC) is a fluorogenic substrate used primarily to test metacaspase activity. Metacaspases are a class of proteases found in plants, fungi, and protozoa, but not in animals. This compound is particularly useful in biochemical assays due to its ability to release a fluorescent signal upon cleavage by metacaspases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ac-VRPR-AMC involves the stepwise assembly of the peptide sequence Acetyl-Valine-Arginine-Proline-Arginine, followed by the attachment of the 7-amido-4-methylcoumarin (AMC) moiety. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of SPPS, along with advanced purification techniques, ensure high yield and purity of the compound. The use of automated peptide synthesizers and large-scale HPLC systems are common in industrial settings .
化学反应分析
Types of Reactions
Ac-VRPR-AMC primarily undergoes enzymatic cleavage reactions. The metacaspase enzyme recognizes the peptide sequence and cleaves the bond between the arginine residue and the AMC moiety, releasing the fluorescent AMC .
Common Reagents and Conditions
The enzymatic cleavage of this compound is typically carried out in a buffer solution optimized for metacaspase activity. Common reagents include Tris-HCl buffer, calcium chloride, and dithiothreitol (DTT). The reaction is usually performed at a neutral to slightly alkaline pH (around 7.5) and at room temperature .
Major Products Formed
The primary product of the enzymatic cleavage of this compound is the fluorescent molecule 7-amido-4-methylcoumarin (AMC), which can be detected and quantified using fluorescence spectroscopy .
科学研究应用
Ac-VRPR-AMC has a wide range of applications in scientific research:
Biochemistry: Used to study the activity and specificity of metacaspases in various organisms.
Cell Biology: Employed in assays to measure metacaspase activity in cell lysates and live cells.
Medicine: Investigated for its potential role in understanding diseases related to metacaspase dysfunction.
Plant Science: Utilized to study programmed cell death and stress responses in plants.
Microbiology: Applied in research on protozoan parasites, such as Trypanosoma cruzi, to understand their life cycle and pathogenicity.
作用机制
Ac-VRPR-AMC exerts its effects through enzymatic cleavage by metacaspases. The metacaspase enzyme binds to the peptide substrate and cleaves the bond between the arginine residue and the AMC moiety. This cleavage releases the fluorescent AMC, which can be detected and measured. The activity of metacaspases is crucial for various cellular processes, including programmed cell death and stress responses .
相似化合物的比较
Similar Compounds
Ac-DEVD-AMC: A fluorogenic substrate for caspase-3, used in apoptosis studies.
Ac-YVAD-AMC: A fluorogenic substrate for caspase-1, used to study inflammation.
Ac-IETD-AMC: A fluorogenic substrate for caspase-8, involved in extrinsic apoptosis pathways.
Uniqueness
Ac-VRPR-AMC is unique due to its specificity for metacaspases, which are not found in animals. This makes it particularly valuable for studying metacaspase activity in plants, fungi, and protozoa. Its ability to release a fluorescent signal upon cleavage allows for sensitive and quantitative measurement of metacaspase activity, making it a powerful tool in various research fields .
属性
分子式 |
C34H51N11O7 |
|---|---|
分子量 |
725.8 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C34H51N11O7/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40)/t23-,24-,25-,28-/m0/s1 |
InChI 键 |
IVRJWARYCGFVHR-MGDCHWCSSA-N |
手性 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)C |
规范 SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


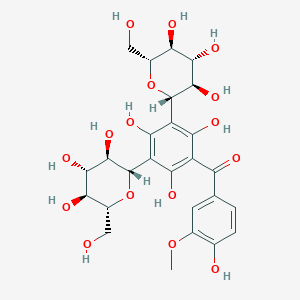
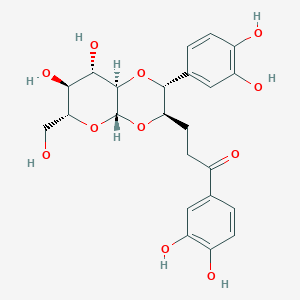
![(2S)-4-[1-(cyclopropylmethyl)pyrazol-3-yl]-2-[2-fluoro-4-(4,4,4-trifluorobutoxy)phenyl]-5-(5-oxo-1H-tetrazol-4-yl)-2-(trifluoromethyl)-1,3-dihydropyridin-6-one](/img/structure/B12385573.png)
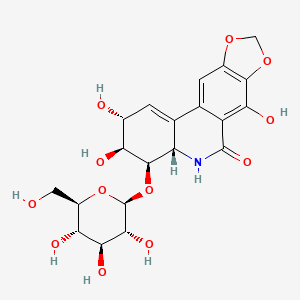

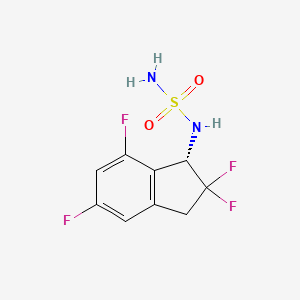
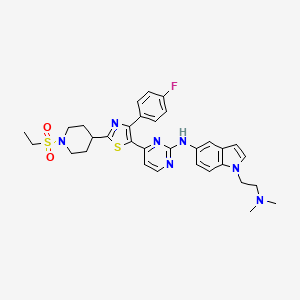

![(4R)-4-[3-[7-(8-ethynyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octane-8-carbonyl]-3,3-dimethyloxetan-2-one](/img/structure/B12385618.png)
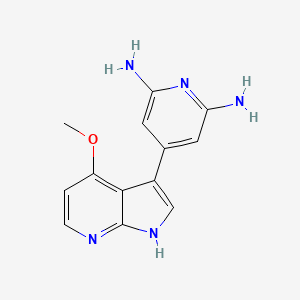
![3-Chloro-5-fluorothieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B12385626.png)
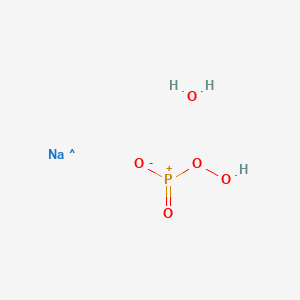
![(4S)-5-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B12385635.png)
